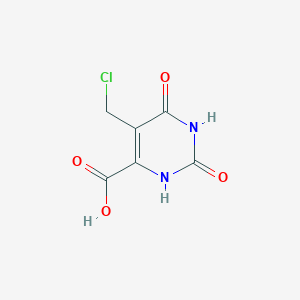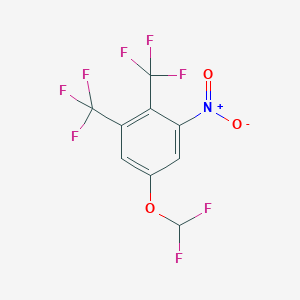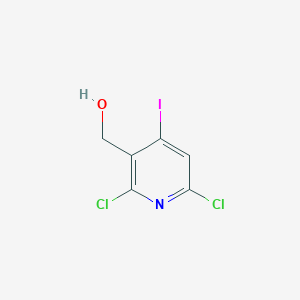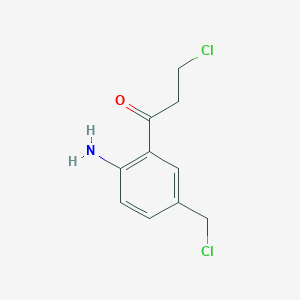
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, an amino group, and a chloropropanone moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one typically involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with 3-chloropropanone under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The use of catalysts and solvents can enhance the reaction efficiency and yield.
化学反应分析
Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.
相似化合物的比较
1-(2-Amino-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Amino-3-(methoxy)phenyl)-3-chloropropan-1-one: Similar structure but with a methoxy group instead of trifluoromethoxy.
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: The presence of the trifluoromethoxy group in 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC 名称 |
1-[2-amino-3-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI 键 |
LZRGUBAQEAMBDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















